molecular formula C15H14N2O3 B8795967 N-(3,4-dimethylphenyl)-4-nitrobenzamide

N-(3,4-dimethylphenyl)-4-nitrobenzamide

Cat. No.: B8795967
M. Wt: 270.28 g/mol
InChI Key: YLZMVZQHGYNUFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-Dimethylphenyl)-4-nitrobenzamide is a benzamide derivative characterized by a nitro group at the para position of the benzoyl ring and a 3,4-dimethylphenyl substituent on the amide nitrogen.

Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-4-nitrobenzamide

InChI

InChI=1S/C15H14N2O3/c1-10-3-6-13(9-11(10)2)16-15(18)12-4-7-14(8-5-12)17(19)20/h3-9H,1-2H3,(H,16,18)

InChI Key

YLZMVZQHGYNUFT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

Comparison with Similar Compounds

4-Nitro-N-phenylbenzamide Analogues

Substituents on the phenyl ring significantly influence pharmacological efficacy and toxicity. Key analogues include:

Compound ED₅₀ (MES Test, µmol/kg) TD₅₀ (µmol/kg) Protective Index (PI) Key Features
N-(2,6-Dimethylphenyl)-4-nitrobenzamide 31.8 166.9 5.2 High anticonvulsant activity
N-(2-Chloro-6-methylphenyl)-4-nitrobenzamide 90.3 1,068 11.8 Improved safety profile (higher PI)

Findings :

  • The 2,6-dimethylphenyl analogue exhibits potent anticonvulsant activity (ED₅₀ = 31.8 µmol/kg) but moderate neurotoxicity (TD₅₀ = 166.9 µmol/kg) .
  • Chlorine substitution (2-chloro-6-methyl) enhances the protective index (PI = 11.8) due to reduced toxicity, suggesting that halogenation can improve therapeutic windows .

Antiarrhythmic Benzamides

BRL-32872 (N-(3,4-dimethoxyphenyl)-N-[3-(2-(3,4-dimethoxyphenyl)ethyl)propyl]-4-nitrobenzamide hydrochloride) shares structural similarities but features dimethoxy groups and a branched alkyl chain.

Parameter Value (BRL-32872)
L-type Ca²⁺ current inhibition EC₅₀ = 2.8 µM
Delayed rectifier K⁺ current inhibition EC₅₀ = 0.028 µM
Action potential prolongation 24% at 1.0 µM

Findings :

  • BRL-32872 demonstrates dual ion channel blockade, making it effective against arrhythmias without reverse frequency dependence, unlike pure class III agents like E-4031 .
  • The dimethoxy and alkyl modifications likely enhance membrane interaction and ion channel affinity .

Neurokinin-2 Antagonist Precursors

N-(3-Chlorophenethyl)-4-nitrobenzamide lacks the nitro group in its active form but serves as an intermediate for neurokinin-2 antagonists (e.g., SR 48,968). Such compounds highlight the role of nitrobenzamides as synthetic precursors for bioactive molecules .

Crystallographic Comparisons

  • N-(3,4-Dimethylphenyl)-4-methylbenzamide : Exhibits antiperpendicular conformation between N–H and C=O bonds, stabilizing intermolecular N–H⋯O hydrogen bonds. This structural rigidity is common in benzanilides and may influence solubility and receptor binding .

Simpler Acetamide Derivatives

N-(3,4-Dimethylphenyl) acetamide, lacking the nitrobenzoyl group, is used in cytotoxicity studies. Its reduced complexity underscores the nitro group’s role in enhancing pharmacological activity .

Key Structural-Activity Relationships (SAR)

Substituent Position :

  • 2,6-Disubstitution on the phenyl ring (e.g., 2,6-dimethyl) optimizes anticonvulsant efficacy .
  • 3,4-Disubstitution (e.g., dimethyl or dimethoxy) enhances ion channel interactions in antiarrhythmic agents .

Halogenation :

  • Chlorine substitution (e.g., 2-chloro-6-methyl) reduces toxicity, suggesting steric or electronic modulation of off-target effects .

Data Tables

Table 1: Pharmacological Profiles of Selected Analogues

Compound Biological Activity Key Parameter Value Reference
N-(2,6-Dimethylphenyl)-4-nitrobenzamide Anticonvulsant ED₅₀ (MES Test) 31.8 µmol/kg
BRL-32872 Antiarrhythmic Ca²⁺ current inhibition EC₅₀ = 2.8 µM
N-(3-Chlorophenethyl)-4-nitrobenzamide Intermediate for NK-2 antagonists N/A N/A

Table 2: Crystallographic Data

Compound Conformation Intermolecular Interaction Reference
N-(3,4-Dimethylphenyl)-4-methylbenzamide Antiperpendicular N–H/C=O N–H⋯O hydrogen bonds
4-Nitro-N-(3-nitrophenyl)benzamide Planar nitro groups π-π stacking

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.